REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH:11]([C:17](OCC)=O)[C:12]([O:14]CC)=[O:13])=[CH:6][CH:5]=1>O.C(O)C>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH:11]([CH3:17])[C:12]([OH:14])=[O:13])=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
Volatile material was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a solution of sodium hydroxide (130 g) in water (250 ml)
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of diatomaceous earth
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (4×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1M sodium hydroxide solution (500 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (4×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent material was removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |